(S)-5-Hexanolide

概要

説明

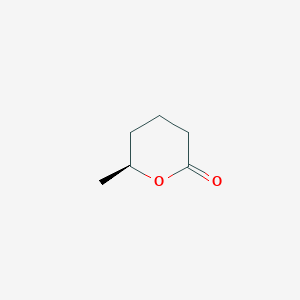

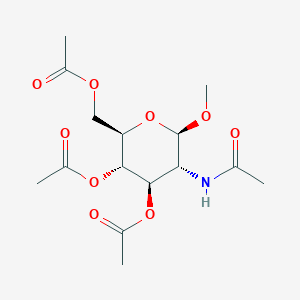

(S)-5-Hexanolide, also known as (2R,5S)-2-Methyl-5-hexanolide, is a compound of interest due to its role as a major component of the sex pheromone of the carpenter bee. The enantiomers of this compound have been synthesized with high optical purity, starting from ethyl (S)-lactate and the enantiomers of methyl β-hydroxyisobutyrate, indicating the importance of stereochemistry in its biological activity .

Synthesis Analysis

The synthesis of (S)-5-Hexanolide has been achieved with a high degree of enantiomeric excess, demonstrating the ability to create this compound in a highly optically pure state. The specific rotations of the synthesized samples were reported to be between +91.0 to +93.5°, which differs from previously reported values obtained through resolution or asymmetric synthesis, suggesting improvements in synthetic methodologies .

Molecular Structure Analysis

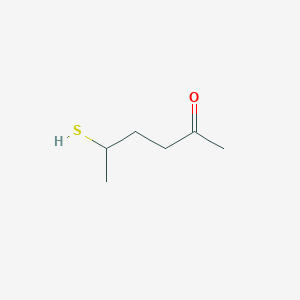

The molecular structure of (S)-5-Hexanolide is characterized by its chiral centers, which are crucial for its biological function as a pheromone. The stereochemistry of the compound is significant, as indicated by the specific rotations measured in synthesized samples. The precise arrangement of atoms within the molecule dictates its interaction with biological receptors, which is essential for its role in bee communication .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving (S)-5-Hexanolide, the synthesis process of its enantiomers suggests that the compound can be derived from simpler chiral precursors. The use of ethyl (S)-lactate and methyl β-hydroxyisobutyrate as starting materials implies that (S)-5-Hexanolide can be incorporated into more complex molecules or potentially undergo further transformation into other biologically relevant compounds .

Physical and Chemical Properties Analysis

The physical properties of (S)-5-Hexanolide, such as its specific rotation, are indicative of its high optical purity and chiral nature. The chemical properties, while not extensively detailed in the provided data, are likely to include interactions with biological molecules, given its role as a pheromone. The synthesis process also suggests that the compound possesses functional groups amenable to selective reactions, which could be exploited in further chemical modifications or in the study of its mechanism of action in biological systems .

科学的研究の応用

1. Synthesis and Structural Studies

- (S)-5-Hexanolide has been synthesized and studied for its structural properties. Mori and Senda (1985) achieved the synthesis of (2R,5S)-2-Methyl-5-hexanolide, a component of the sex pheromone of the carpenter bee, in highly optically pure state starting from ethyl (S)-lactate (Mori & Senda, 1985).

2. Chemical Properties and Derivatives

- The chemical properties of derivatives of (S)-5-Hexanolide, such as 2,4-Dimethyl-5-hexanolide, have been investigated. Pinyarat and Mori (1993) synthesized isomers of these lactones, which were identified in volatiles from the heads of the male black garden ant (Pinyarat & Mori, 1993).

3. Application in Biofuel Research

- Research has been conducted on the use of hexanolides like 1-Hexanol in biofuel applications. Santhosh and Kumar (2021) explored the effects of 1-Hexanol on the combustion, performance, and emission characteristics of CI engines, showing potential for its use in biofuel (Santhosh & Kumar, 2021).

4. Synthesis for Pharmaceutical Applications

- The synthesis of hydroxyethylene dipeptide isosteres, which can include derivatives of (S)-5-Hexanolide, has been researched for pharmaceutical applications. Peyrat et al. (1995) achieved synthesis of 4-Hydroxy-5-amino-6-phenyl-4-hexanolide for potential use in medicinal chemistry (Peyrat et al., 1995).

5. Antimicrobial Properties

- Studies have explored the antimicrobial properties of compounds related to (S)-5-Hexanolide. Lanciotti et al. (2003) investigated the use of hexanal, a related compound, in enhancing the safety of fresh-sliced apples, showing its potential as an antimicrobial agent (Lanciotti et al., 2003).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(6S)-6-methyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTOWFMDBDPERY-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428482 | |

| Record name | (S)-5-Hexanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-5-Hexanolide | |

CAS RN |

16320-13-1 | |

| Record name | (S)-5-Hexanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)